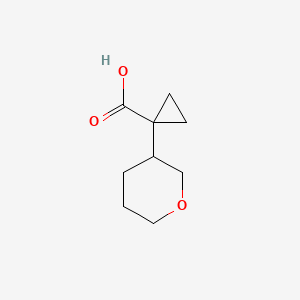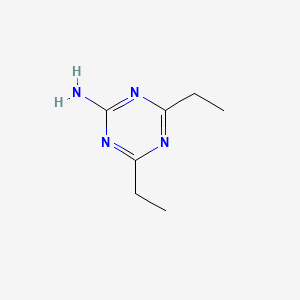
4,6-Diethyl-1,3,5-triazin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Diethyl-1,3,5-triazin-2-amine is a member of the triazine family, which is a class of heterocyclic compounds containing three nitrogen atoms in a six-membered ring. Triazines are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The specific structure of this compound makes it an interesting compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diethyl-1,3,5-triazin-2-amine typically involves the nucleophilic substitution of cyanuric chloride. The reaction conditions often include the use of solvents like dioxane or water, and bases such as sodium carbonate to neutralize the liberated hydrochloric acid . Microwave irradiation can also be employed to enhance the reaction rate and yield .
Industrial Production Methods
Industrial production of triazine derivatives, including this compound, often involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4,6-Diethyl-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: Replacement of chlorine atoms with nucleophiles like amines, alcohols, or thiols.
Oxidation and Reduction: These reactions can modify the electronic properties of the compound, making it useful for various applications.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can produce various substituted triazines with different functional groups .
Scientific Research Applications
4,6-Diethyl-1,3,5-triazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antitumor activities.
Medicine: Explored for its potential use in drug development, particularly for its antitumor properties.
Industry: Utilized in the production of herbicides and polymer stabilizers.
Mechanism of Action
The mechanism of action of 4,6-Diethyl-1,3,5-triazin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4,6-Diethyl-1,3,5-triazin-2-amine include:
Uniqueness
What sets this compound apart from its similar compounds is its specific substitution pattern, which can influence its reactivity and applications. For example, the presence of ethyl groups can affect its solubility and interaction with biological targets .
Properties
CAS No. |
5599-20-2 |
|---|---|
Molecular Formula |
C7H12N4 |
Molecular Weight |
152.20 g/mol |
IUPAC Name |
4,6-diethyl-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C7H12N4/c1-3-5-9-6(4-2)11-7(8)10-5/h3-4H2,1-2H3,(H2,8,9,10,11) |
InChI Key |
XABRIRPSIQOOTI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=NC(=N1)N)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[3-Fluoro-5-(trifluoromethyl)phenyl]methanethiol](/img/structure/B13286132.png)

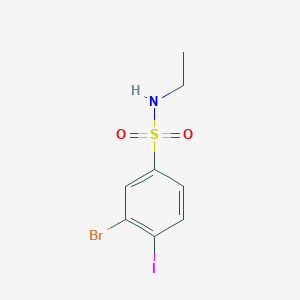

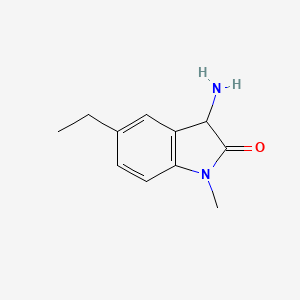

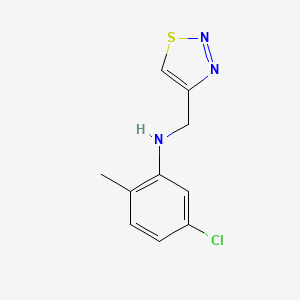
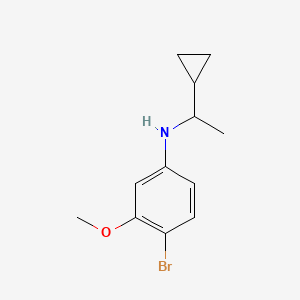
![2-[(3-Chlorothiophen-2-yl)methyl]cyclopentan-1-ol](/img/structure/B13286162.png)
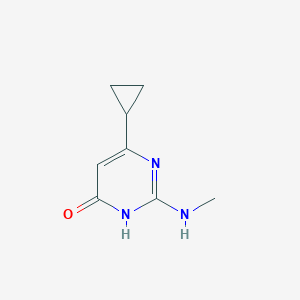
![2-{[(4-Methoxybutyl)amino]methyl}phenol](/img/structure/B13286183.png)
![6-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13286187.png)
